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molecular formula C11H18O3 B8624644 Ethyl 2-hydroxy-3,3-dimethylcyclohex-1-enecarboxylate

Ethyl 2-hydroxy-3,3-dimethylcyclohex-1-enecarboxylate

Cat. No. B8624644
M. Wt: 198.26 g/mol
InChI Key: ONJYVCKDLFGVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

Into a 500 mL round-bottomed flask was added diisopropylamine (3.5 mL) in ether (200 mL). After cooling to −30° C., butyllithium (16 mL) (1.6M in hexane) was added slowly. After stirring 30 minutes, the temperature was cooled to −5° C. 2,2-Dimethylcyclohexanone (3 g) was added slowly. The mixture was warmed up to 0° C. and stirred for 1 hour. After cooling to −5° C., hexamethylphosphoramide (8 mL) and ethyl carbonocyanidate (2.5 mL) were added. After stirring at −5° C. for 20 minutes, and warming to room temperature, the reaction was stirred for 1 hour. The mixture was poured into cold water, and the layers were separated. The aqueous layer was extracted with ether (3×20 mL). The combined the organic layers were washed with saturated aqueous NH4Cl (3×20 mL). After drying over Na2SO4, the mixture was filtered and the filtrate was concentrated. The crude product was purified by flash chromatography on silica with 0-10% ethyl acetate in hexanes to provide the title compound.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:20].[C:22](C#N)(=[O:26])[O:23][CH2:24][CH3:25]>CCOCC.O.CN(C)P(N(C)C)(N(C)C)=O>[OH:20][C:15]1[C:14]([CH3:21])([CH3:13])[CH2:19][CH2:18][CH2:17][C:16]=1[C:22]([O:23][CH2:24][CH3:25])=[O:26]

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(CCCC1)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(OCC)(=O)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was cooled to −5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −5° C.
STIRRING
Type
STIRRING
Details
After stirring at −5° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
warming to room temperature
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×20 mL)
WASH
Type
WASH
Details
were washed with saturated aqueous NH4Cl (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica with 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(CCCC1(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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